molecular formula C7H3Cl2NS B14679028 2,1-Benzisothiazole, 3,5-dichloro- CAS No. 37798-61-1

2,1-Benzisothiazole, 3,5-dichloro-

Cat. No.: B14679028
CAS No.: 37798-61-1
M. Wt: 204.08 g/mol
InChI Key: LPIGELIGMRBYBR-UHFFFAOYSA-N
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Description

2,1-Benzisothiazole, 3,5-dichloro- is a chemical compound with the molecular formula C7H3Cl2NS. It is a derivative of benzisothiazole, characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1-Benzisothiazole, 3,5-dichloro- typically involves the chlorination of benzisothiazole derivatives. One common method includes the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide, followed by chlorination . The reaction conditions often require the use of chlorinating agents such as thionyl chloride or sulfuryl chloride under controlled temperatures and pressures to ensure the selective introduction of chlorine atoms at the desired positions .

Industrial Production Methods

Industrial production of 2,1-Benzisothiazole, 3,5-dichloro- involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2,1-Benzisothiazole, 3,5-dichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,1-Benzisothiazole, 3,5-dichloro- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,1-Benzisothiazole, 3,5-dichloro- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo selective reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

37798-61-1

Molecular Formula

C7H3Cl2NS

Molecular Weight

204.08 g/mol

IUPAC Name

3,5-dichloro-2,1-benzothiazole

InChI

InChI=1S/C7H3Cl2NS/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H

InChI Key

LPIGELIGMRBYBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSC(=C2C=C1Cl)Cl

Origin of Product

United States

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